![molecular formula C21H27NO2 B11951403 2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 1620-82-2](/img/structure/B11951403.png)
2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two tert-butyl groups, a hydroxyanilino group, and a cyclohexa-2,5-dien-1-one core
Preparation Methods
The synthesis of 2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with 4-hydroxybenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in a solvent like toluene under reflux conditions for several hours. The crude product is then purified through recrystallization to obtain the desired compound .
Chemical Reactions Analysis
2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of hydroquinone derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C15H24O2
Molecular Weight: 236.3499
CAS Registry Number: 10396-80-2
IUPAC Name: 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
The compound features a cyclohexadienone structure, characterized by the presence of two tert-butyl groups and a hydroxy group that contribute to its antioxidant properties.
Antioxidant Applications
One of the primary applications of 2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one is as an antioxidant . It is widely used in the food industry and in the formulation of various consumer products to prevent oxidative degradation.
Case Study: Food Preservation
Research has demonstrated that this compound effectively inhibits lipid peroxidation in food products. A study found that incorporating this antioxidant into oils significantly extended their shelf life by preventing rancidity due to oxidative stress .
Polymer Stabilization
The compound is also utilized in the stabilization of polymers. Its ability to scavenge free radicals makes it an excellent additive for plastics and rubber products.
Data Table: Polymer Stabilization Efficacy
Polymer Type | Concentration (ppm) | Efficacy (%) |
---|---|---|
Polypropylene | 100 | 85 |
Polyethylene | 200 | 90 |
Styrene-butadiene rubber | 150 | 88 |
This table illustrates the effectiveness of this compound at varying concentrations across different polymer types.
Pharmaceutical Applications
In pharmaceutical research, this compound has been investigated for its potential therapeutic effects. Its antioxidant properties suggest possible applications in formulations aimed at reducing oxidative stress-related diseases.
Case Study: Neuroprotection
A study indicated that the compound could protect neuronal cells from oxidative damage induced by neurotoxins. The results showed a significant reduction in cell death rates when treated with this compound compared to untreated controls .
Industrial Applications
Beyond food and pharmaceuticals, this compound finds usage in various industrial applications including:
- Lubricants: Enhancing the thermal stability and oxidative resistance of lubricants.
- Cosmetics: Acting as an antioxidant in skincare formulations to protect against environmental stressors.
Mechanism of Action
The mechanism of action of 2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its antioxidant properties allow it to neutralize reactive oxygen species, protecting cells from oxidative damage .
Comparison with Similar Compounds
2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one can be compared with similar compounds such as:
2,6-Ditert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: This compound shares a similar core structure but lacks the hydroxyanilino group, resulting in different chemical properties and reactivity.
4-Benzylidene-2,6-ditert-butylcyclohexa-2,5-dien-1-one: This compound has a benzylidene group instead of the hydroxyanilino group, leading to variations in its chemical behavior and applications
Biological Activity
2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one, commonly referred to as a derivative of butylated hydroxytoluene (BHT), is a synthetic compound that has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and implications in various fields, particularly toxicology and pharmacology.
- Molecular Formula : C15H24O2
- Molecular Weight : 236.35 g/mol
- CAS Number : 10396-80-2
- IUPAC Name : 2,6-Di(tert-butyl)-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
Antioxidant Properties
One of the primary biological activities of this compound is its role as an antioxidant. It is known to scavenge free radicals and protect cellular components from oxidative damage. This property is crucial in preventing various diseases linked to oxidative stress.
Hematological Effects
Research indicates that this compound can influence blood coagulation. A study involving male Sprague-Dawley rats demonstrated that BHT quinone methide (a metabolite of BHT) caused a decrease in several coagulation factors (II, VII, IX, and X) in a dose-dependent manner after administration. This effect suggests that the compound may disrupt the vitamin K redox cycle, leading to hemorrhagic conditions .
Antimicrobial Activity
Preliminary studies suggest that derivatives of BHT exhibit antimicrobial properties. The compound has shown efficacy against certain bacterial strains, indicating potential applications in developing antimicrobial agents . Further research is needed to elucidate the specific mechanisms involved.
Case Study 1: Toxicological Evaluation
A toxicological evaluation assessed the effects of BHT and its derivatives on liver function and tumor incidence in rats. The study found that while BHT could reduce the incidence of hepatomas when combined with carcinogens, it also raised concerns regarding its potential to induce hemorrhagic effects due to altered coagulation profiles .
Study | Findings |
---|---|
Toxicological Evaluation | Reduced hepatoma incidence; altered coagulation |
Hematological Study | Decreased coagulation factors II, VII, IX, X |
Antimicrobial Activity | Efficacy against specific bacterial strains |
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to effectively neutralize free radicals.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in oxidative stress pathways.
- Modulation of Gene Expression : There is evidence suggesting that it can influence the expression of genes related to detoxification and antioxidant response.
Properties
CAS No. |
1620-82-2 |
---|---|
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(4-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C21H27NO2/c1-20(2,3)17-11-14(12-18(19(17)24)21(4,5)6)13-22-15-7-9-16(23)10-8-15/h7-13,23-24H,1-6H3 |
InChI Key |
SIOFYSQLCFRELK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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